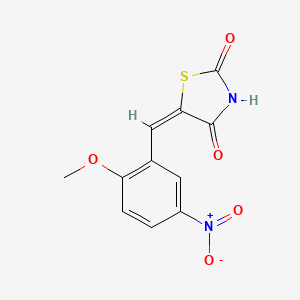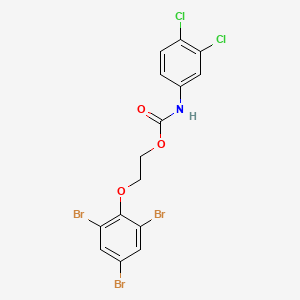
1-(diphenylmethyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(diphenylmethyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide, also known as DTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. DTC is a member of the triazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(diphenylmethyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinases, which are essential for cell division and growth. Additionally, this compound has been shown to activate apoptotic pathways, which induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, reduces inflammation, and scavenges free radicals. In vivo studies have shown that this compound has anti-tumor effects and can reduce the size of tumors in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(diphenylmethyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is its relatively simple synthesis method, which makes it a viable option for large-scale production. Additionally, this compound has been shown to have a low toxicity profile, which is an important consideration for the development of new therapeutics. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain applications.
Orientations Futures
There are several future directions for research on 1-(diphenylmethyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. Additionally, studies are needed to determine the potential side effects of this compound and to identify any drug interactions that may occur. Another area of interest is the development of this compound as a therapeutic agent for inflammatory diseases. Further studies are needed to determine the efficacy of this compound in these applications and to identify the optimal dosage and administration route. Finally, studies are needed to further elucidate the mechanism of action of this compound and to identify other potential therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of 1-(diphenylmethyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of diphenylmethanol with 4-ethylbenzylamine, followed by the addition of methyl isocyanate and sodium azide. The resulting compound is then purified through column chromatography to obtain pure this compound. This method is relatively simple and efficient, making it a viable option for large-scale production.
Applications De Recherche Scientifique
1-(diphenylmethyl)-N-(4-ethylbenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic benefits in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
1-benzhydryl-N-[(4-ethylphenyl)methyl]-N-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c1-3-20-14-16-21(17-15-20)18-29(2)26(31)24-19-30(28-27-24)25(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-17,19,25H,3,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAQCWZYSDAJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)C(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B4919543.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4919548.png)
![N-benzyl-7-cyclopentylidene-N-formyl-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4919549.png)

![2-[(2-methylbenzoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4919556.png)




![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4919599.png)

![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4919637.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B4919640.png)
![7-amino-5-(3-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4919663.png)
